molecular formula C18H28N2O2 B4847276 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide

2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B4847276
M. Wt: 304.4 g/mol
InChI Key: WQKMFKMXKZNOGB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a derivative of acetaminophen and has been shown to possess analgesic properties, making it a promising candidate for pain management.

Mechanism of Action

The exact mechanism of action of 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed that 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide works by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to possess antioxidant properties. Additionally, 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a positive effect on liver function, making it a potential candidate for the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide is its potential as a therapeutic agent for pain and inflammation. Additionally, 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a relatively low toxicity profile, making it a safe candidate for further research. However, one limitation of 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are a number of potential future directions for research on 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential as a therapeutic agent for liver diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide and to identify any potential side effects or limitations. Finally, research is needed to develop more effective formulations of 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide that can be administered more easily.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been studied extensively in the scientific community due to its potential therapeutic applications. One area of research involves its use as an analgesic. Studies have shown that 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide can effectively reduce pain in animal models. Additionally, 2-(4-ethoxyphenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-9-16(10-13-20)19-18(21)14-15-5-7-17(8-6-15)22-4-2/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKMFKMXKZNOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1-propylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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